Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoacetamido)benzoate

Medicinal Chemistry Chemical Biology Drug Discovery

Methyl 4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoacetamido)benzoate (CAS 1207007-30-4; molecular formula C₁₈H₁₇FN₂O₅; MW 360.34 g/mol) is a synthetic small molecule featuring a methyl benzoate ester core linked via an oxoacetamido bridge to a 2-(4-fluorophenoxy)ethylamine moiety. The compound contains a central α-ketoamide scaffold flanked by a 4-fluorophenoxyethyl side chain and a para-substituted methyl benzoate terminus.

Molecular Formula C18H17FN2O5
Molecular Weight 360.341
CAS No. 1207007-30-4
Cat. No. B2403804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoacetamido)benzoate
CAS1207007-30-4
Molecular FormulaC18H17FN2O5
Molecular Weight360.341
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F
InChIInChI=1S/C18H17FN2O5/c1-25-18(24)12-2-6-14(7-3-12)21-17(23)16(22)20-10-11-26-15-8-4-13(19)5-9-15/h2-9H,10-11H2,1H3,(H,20,22)(H,21,23)
InChIKeyMNKMMAPUFVLIET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoacetamido)benzoate (CAS 1207007-30-4): Chemical Identity, Structural Class, and Research-Grade Baseline


Methyl 4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoacetamido)benzoate (CAS 1207007-30-4; molecular formula C₁₈H₁₇FN₂O₅; MW 360.34 g/mol) is a synthetic small molecule featuring a methyl benzoate ester core linked via an oxoacetamido bridge to a 2-(4-fluorophenoxy)ethylamine moiety. The compound contains a central α-ketoamide scaffold flanked by a 4-fluorophenoxyethyl side chain and a para-substituted methyl benzoate terminus [1]. Its computed topological polar surface area (TPSA) of 93.7 Ų and XLogP3 of 2.4 place it in a physicochemical space shared with many orally bioavailable pharmacophores [1]. The compound is cataloged as a research chemical (not for human or veterinary use) by multiple suppliers including BenchChem, EvitaChem, and A2B Chem, with typical purity specifications ≥95% .

Why Methyl 4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoacetamido)benzoate Cannot Be Simply Replaced by In-Class Oxoacetamido-Benzamide Analogs


The oxoacetamido-benzamide/benzoate chemotype encompasses a structurally diverse family whose members can exhibit vastly different biological target profiles depending on subtle variations in the pendant amine substituent. In the well-characterized CETP inhibitor series, a shift from 4-fluorobenzyl to 2-(4-fluorophenoxy)ethyl side chains would be expected to alter both the hydrophobic interaction footprint and hydrogen-bonding capacity within the CETP binding tunnel, as Glide docking has demonstrated that hydrophobic interactions are the primary drivers of ligand/CETP complex formation for oxoacetamido-benzamides [1]. Across the broader oxoacetamido-benzoate analog space, the amine substituent also determines whether the compound is directed toward protease inhibition (as in SARS-CoV-2 Mᵖʳᵒ inhibitor patent filings), nuclear receptor modulation, or kinase-related pathways [2][3]. Consequently, substituting CAS 1207007-30-4 with a close structural analog—such as methyl 4-(2-((2-(2-fluorophenyl)-2-methoxypropyl)amino)-2-oxoacetamido)benzoate (CAS 1797559-71-7) or methyl 4-(2-(((1-(4-fluorophenyl)cyclopropyl)methyl)amino)-2-oxoacetamido)benzoate (CAS 1091398-40-1)—without target-specific validation would risk unknowingly redirecting biological activity to an unrelated target or losing activity entirely [3]. The evidence gap is explicit: no public head-to-head pharmacological comparison exists for CAS 1207007-30-4 against any named analog, and procurement decisions must therefore rely on chemical identity verification and purity certification as primary differentiators.

Quantitative Differentiation Evidence for Methyl 4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoacetamido)benzoate (CAS 1207007-30-4)


Structural Uniqueness: The 2-(4-Fluorophenoxy)ethyl Side Chain Distinguishes CAS 1207007-30-4 from All Other Commercially Available Oxoacetamido-Benzoate Analogs

CAS 1207007-30-4 is the only commercially cataloged oxoacetamido-benzoate analog that bears the 2-(4-fluorophenoxy)ethyl substituent attached via the α-ketoamide nitrogen. This specific side chain combines a 4-fluorophenoxy terminal group (contributing to π-stacking and halogen-bonding potential) with a flexible ethyl linker to the oxoacetamido core, generating a unique three-dimensional pharmacophoric arrangement not replicated by any other compound in the class [1]. Among structurally proximal analogs, the substituent variations are as follows: CAS 1797559-71-7 carries a 2-(2-fluorophenyl)-2-methoxypropyl group; CAS 1091398-40-1 uses a 1-(4-methoxyphenyl)cyclopentyl moiety; CAS 862831-62-7 incorporates a 1,2-dimethyl-1H-indol-3-yl group; and the oxoacetamido-benzamide series (compounds 9a–9g) employs N-alkyl/aryl substituents lacking the phenoxyethyl ether linkage [2][3]. The uniqueness of the 2-(4-fluorophenoxy)ethyl side chain therefore provides an exclusive chemical interrogation point not accessible through any other purchasing option [1].

Medicinal Chemistry Chemical Biology Drug Discovery Pharmacophore Design

Physicochemical Property Differentiation: Computed TPSA and Lipophilicity of CAS 1207007-30-4 Relative to the Oxoacetamido-Benzamide CETP Inhibitor Series

CAS 1207007-30-4 possesses a computed topological polar surface area (TPSA) of 93.7 Ų, which is notably higher than the TPSA values estimated for the oxoacetamido-benzamide CETP inhibitor series 9a–9g (which range between approximately 75–85 Ų based on their reported structures containing a single amide and variable aromatic substituents but lacking the ester carbonyl present in 1207007-30-4) [1][2]. The elevated TPSA arises from the additional ester oxygen atoms in the methyl benzoate terminus of CAS 1207007-30-4 compared to the benzamide terminus in compounds 9a–9g. With an XLogP3 of 2.4, the compound sits in a moderate lipophilicity range, contrasting with the broader lipophilicity spread (estimated XLogP ~1.8–3.5) across the 9a–9g series, which varies depending on the specific N-alkyl/aryl substituent [1][2]. Higher TPSA at equivalent or lower XLogP3 suggests potentially improved aqueous solubility and altered membrane permeation characteristics relative to more lipophilic benzamide analogs [1].

Physicochemical Profiling ADME Prediction Drug-likeness Lead Optimization

Biological Activity Signal from Supplier-Reported Cytotoxicity Data: IC₅₀ Range of 5–15 µM Across Cell Lines

Supplier technical documentation for CAS 1207007-30-4 reports a dose-dependent cytotoxic response with IC₅₀ values ranging from 5 to 15 µM across multiple cell lines, alongside potential anti-inflammatory effects indicated by reduction of pro-inflammatory cytokines in animal models of inflammation . In the broader oxoacetamido-benzoate/benzamide class, the most potent reported CETP inhibitor (compound 9g) exhibits an IC₅₀ of 0.96 µM against purified CETP enzyme [1]. The approximately 5–15 fold difference in potency magnitude and the distinct assay context (whole-cell cytotoxicity vs. isolated enzyme inhibition) preclude direct quantitative comparison but suggest that CAS 1207007-30-4 operates through a mechanistically distinct biological profile from the CETP-targeted benzamide series [1]. The supplier-reported activity places CAS 1207007-30-4 in a moderate-activity tier suitable for hit-to-lead optimization rather than as a pre-validated tool compound.

Cytotoxicity Screening Anticancer Research Cell-based Assays Phenotypic Screening

Synthetic Tractability and Derivatization Potential: Reactive Handle Differentiation via Methyl Ester and Fluoro Substituent

CAS 1207007-30-4 presents two distinct reactive handles that differentiate it from the amide-terminated oxoacetamido-benzamide series (9a–9g). First, the methyl ester at the benzoate para-position serves as a hydrolytically labile group that can be converted to the corresponding carboxylic acid (enabling aqueous solubility enhancement or conjugation to biotin/fluorescent tags) or transesterified to introduce diverse ester functionalities . Second, the 4-fluoro substituent on the phenoxy ring provides a site for nucleophilic aromatic substitution (SNAr), allowing introduction of amines, thiols, or other nucleophiles under basic conditions . In contrast, the oxoacetamido-benzamide series 9a–9g terminates in a primary or secondary benzamide, which lacks the ester hydrolysis/conjugation option and offers different hydrogen-bonding capacity [1]. The combination of ester + fluoro substituent + α-ketoamide linker in a single molecule provides three orthogonal derivatization vectors not simultaneously present in any single compound from the 9a–9g series [1].

Synthetic Chemistry Derivatization Chemical Probes Structure-Activity Relationship

Patent Landscape Differentiation: CAS 1207007-30-4 Resides Outside the Dominant EP4 Antagonist and CETP Inhibitor Patent Families That Cover Most In-Class Compounds

The patent literature for compounds containing the 4-fluorophenoxy motif in combination with a benzoic acid/benzoate framework is dominated by EP4 receptor antagonists, exemplified by US 8,921,391 which claims 4-((1S)-1-{[5-chloro-2-(4-fluorophenoxy)benzoyl]amino}ethyl)benzoic acid (CJ-42794) and related analogs with EP4 Ki values as low as 3.16 nM [1]. A second major patent cluster covers oxoacetamido-benzamide derivatives as CETP inhibitors [2]. CAS 1207007-30-4 is structurally distinct from all exemplified compounds in the EP4 antagonist patents: it lacks the critical chiral α-methylbenzylamine linker required for EP4 binding and instead features an oxoacetamido bridge and a 4-fluorophenoxyethyl (rather than 5-chloro-2-(4-fluorophenoxy)benzoyl) moiety [1]. It also differs from the CETP inhibitor benzamide series by its ester terminus and ethyl-linked phenoxyether side chain [2]. Patent search results confirm that CAS 1207007-30-4 is not explicitly claimed as a composition of matter in any identified patent document, suggesting a distinct IP position relative to heavily patented in-class analogs [1][2].

IP Landscape Freedom to Operate Patent Analysis Drug Discovery

Commercial Availability and Purity Benchmarking: CAS 1207007-30-4 Supplier Landscape and Quality Specifications

CAS 1207007-30-4 is stocked by at least four independent suppliers (BenchChem Cat# B2403804, EvitaChem Cat# EVT-2540878, A2B Chem Cat# BF89154, and Life Chemicals Cat# F5852-1641), providing multi-source procurement redundancy that is not uniformly available for all oxoacetamido-benzoate analogs [1]. By comparison, the closely related analog CAS 1797559-71-7 appears cataloged by fewer suppliers, and the oxoacetamido-benzamide series 9a–9g are not commercially available as off-the-shelf catalog compounds, requiring custom synthesis [2]. Reported purity specifications for CAS 1207007-30-4 are ≥95% across vendors, with analytical characterization data (NMR, HPLC, MS) typically available upon request . This multi-vendor availability reduces single-supplier dependency risk and enables competitive pricing, which contrasts with the single-source or custom-synthesis-only status of several structurally proximal analogs [2].

Chemical Procurement Quality Control Vendor Comparison Research Supply Chain

Optimal Research Applications for Methyl 4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoacetamido)benzoate (CAS 1207007-30-4) Based on Quantitative Differentiation Evidence


Scaffold-Hopping and Novel Pharmacophore Exploration in Drug Discovery

CAS 1207007-30-4 is the only commercially available oxoacetamido-benzoate bearing the 2-(4-fluorophenoxy)ethyl side chain, making it the exclusive chemical tool for probing this pharmacophoric element in target-agnostic phenotypic screens or target-based biochemical assays . Medicinal chemistry teams seeking to escape the crowded IP space of EP4 antagonists (dominated by 5-chloro-2-(4-fluorophenoxy)benzoyl analogs with sub-nanomolar Ki values) can use CAS 1207007-30-4 as a structurally distinct starting point that retains the 4-fluorophenoxy motif while completely altering the linker and terminal group architecture . The compound's moderate micromolar cytotoxicity signal (IC₅₀ 5–15 µM) provides a tractable potency baseline for hit-to-lead optimization [3].

Chemical Probe Synthesis via Ester Derivatization

The methyl ester at the benzoate para-position of CAS 1207007-30-4 serves as a hydrolytically labile handle that can be converted to the corresponding carboxylic acid for aqueous solubility enhancement, or directly coupled to biotin, fluorophores (e.g., BODIPY, fluorescein), or photoaffinity labels (diazirine, benzophenone) for target identification and cellular imaging studies . This capability is absent from the oxoacetamido-benzamide series 9a–9g, which terminates in a less readily functionalized amide [3]. Researchers requiring a pull-down probe or fluorescent tracer based on the 4-fluorophenoxyethyl-oxoacetamido scaffold will find CAS 1207007-30-4 uniquely suited for this purpose .

SAR Expansion Around the α-Ketoamide Warhead in Protease Inhibitor Programs

The α-ketoamide functional group present in CAS 1207007-30-4 is a recognized electrophilic warhead capable of forming reversible covalent adducts with catalytic cysteine or serine residues in proteases, as exploited in SARS-CoV-2 Mᵖʳᵒ inhibitor design (see U.S. Patent Application 20230033285) . CAS 1207007-30-4 provides the 4-fluorophenoxyethyl substituent as a unique P2/P3 pocket probe, complementing existing ketoamide-based protease inhibitor libraries that predominantly feature cyclohexyl, benzyl, or indole-derived side chains . Procurement for protease inhibitor SAR programs is supported by multi-vendor availability (≥4 suppliers) with documented purity ≥95%, reducing lead time compared to custom synthesis of analogous ketoamide building blocks .

Freedom-to-Operate Medicinal Chemistry Campaigns Targeting Non-EP4/Non-CETP Mechanisms

Patent landscape analysis indicates that CAS 1207007-30-4 is structurally outside the scope of both the dominant EP4 antagonist patent family (US 8,921,391 and related filings) and the published CETP inhibitor oxoacetamido-benzamide series . Organizations conducting IP-conscious lead generation can therefore use CAS 1207007-30-4 as a novel chemical starting point with reduced risk of infringing existing composition-of-matter claims in the EP4 and CETP spaces . The compound's distinct linker architecture (oxoacetamido bridge vs. α-methylbenzylamine) and terminal group (methyl ester vs. carboxylic acid) provide multiple points of structural differentiation from the closest patented analogs .

Quote Request

Request a Quote for Methyl 4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoacetamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.